molecular formula C11H15NO3 B11895467 4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy- CAS No. 16503-92-7

4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy-

Cat. No.: B11895467
CAS No.: 16503-92-7
M. Wt: 209.24 g/mol
InChI Key: SPFNWFJSDMUDFU-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Reactions Analysis

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions are often more complex isoquinoline derivatives.

Comparison with Similar Compounds

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol can be compared with other similar compounds such as:

The uniqueness of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

16503-92-7

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

7,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol

InChI

InChI=1S/C11H15NO3/c1-14-10-4-3-7-8(11(10)15-2)5-12-6-9(7)13/h3-4,9,12-13H,5-6H2,1-2H3

InChI Key

SPFNWFJSDMUDFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(CNC2)O)OC

Origin of Product

United States

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